![molecular formula C63H80ClN5O16 B11933182 [(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

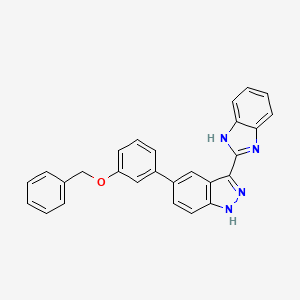

DM1-PEG4-DBCO: is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs). The conjugation aims to mitigate the systemic toxicity associated with maytansine while improving tumor-specific delivery, leveraging DM1’s capabilities as an antibody-conjugatable maytansinoid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DM1-PEG4-DBCO involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:

Activation of DM1: DM1 is activated by reacting with a suitable activating agent to form an intermediate.

Conjugation with PEG4-DBCO: The activated DM1 is then conjugated with PEG4-DBCO under controlled conditions to form the final product

Industrial Production Methods: Industrial production of DM1-PEG4-DBCO involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large batches of DM1 and PEG4-DBCO are processed in reactors under controlled temperature and pressure.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product

Análisis De Reacciones Químicas

Types of Reactions: DM1-PEG4-DBCO undergoes various chemical reactions, including:

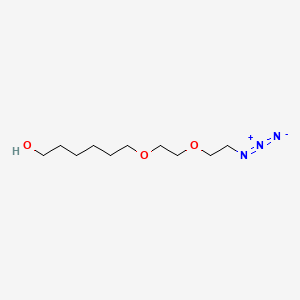

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.

Thiol-Maleimide Reaction: The maleimide group in PEG4-DBCO reacts with thiol groups in proteins or other molecules to form stable thioether bonds.

Common Reagents and Conditions:

SPAAC Reaction: Common reagents include azide-containing molecules.

Thiol-Maleimide Reaction: Common reagents include thiol-containing molecules.

Major Products:

Triazole Linkages: Formed from the SPAAC reaction.

Thioether Bonds: Formed from the thiol-maleimide reaction

Aplicaciones Científicas De Investigación

Chemistry: DM1-PEG4-DBCO is used in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. It allows for the selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy cells .

Biology: In biological research, DM1-PEG4-DBCO is used to study the mechanisms of microtubule inhibition and cell division. It helps in understanding the cellular processes involved in cancer progression .

Medicine: In medicine, DM1-PEG4-DBCO is used in the development of targeted cancer therapies. It is a key component in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity .

Industry: In the pharmaceutical industry, DM1-PEG4-DBCO is used in the production of ADCs for clinical trials and commercial use. It is also used in the development of new drug delivery systems .

Mecanismo De Acción

DM1-PEG4-DBCO exerts its effects through the following mechanisms:

Microtubule Inhibition: DM1 binds to tubulin at or near the vinblastine-binding site, interfering with the formation of microtubules and depolymerizing already formed microtubules.

Targeted Delivery: The DBCO-PEG4-Ahx linker allows for the selective delivery of DM1 to cancer cells by conjugating with antibodies that target specific tumor antigens.

Comparación Con Compuestos Similares

DM1-MCC-PEG4-DBCO: Similar to DM1-PEG4-DBCO but uses a different linker (MCC) for conjugation.

SMCC-DM1: Uses a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Mc-MMAE: A drug-linker conjugate for ADCs that uses monomethyl auristatin E (MMAE) as the cytotoxic agent.

Uniqueness: DM1-PEG4-DBCO is unique due to its use of the DBCO-PEG4-Ahx linker, which allows for copper-free click chemistry reactions. This reduces the potential for copper-induced damage to cells or proteins, making it a safer and more efficient option for ADC development .

Propiedades

Fórmula molecular |

C63H80ClN5O16 |

|---|---|

Peso molecular |

1198.8 g/mol |

Nombre IUPAC |

[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |

InChI |

InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13-,41-15-/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |

Clave InChI |

KNGFBSMTZQRQKS-NUYSFHSXSA-N |

SMILES isomérico |

C[C@@H]1C2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)

![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)

![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)

![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)

![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)